![molecular formula C14H16Cl2N2O2 B2632291 {4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353497-18-3](/img/structure/B2632291.png)
{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride” is a chemical compound with the formula C14H16Cl2N2O2 and a molecular weight of 315.2 . It is offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a hydrazine group via an ether linkage, which in turn is connected to a chlorophenoxy group .Chemical Reactions Analysis
Hydrazine derivatives, such as “this compound”, can undergo a variety of chemical reactions. One notable reaction is the Wolff-Kishner reduction, where hydrazones are converted to the corresponding alkane by reaction with a base and heat .Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inhibitors in Hypertension
Hydrazine derivatives, such as 1-isonicotinyl-2-isopropyl hydrazine and others, have been found to possess antihypertensive effects in humans, indicating their potential application in the treatment of hypertension. These inhibitors primarily cause postural hypotension and their action could be potentiated by other medications. The antihypertensive action of these compounds could not be directly correlated with their potency as monoamine oxidase inhibitors, suggesting a complex mechanism of action (Maxwell, Bernstein, Roth, & Kleeman, 1960).
Stability in Liquid Dosage Forms
Stability considerations are crucial in the preparation of liquid dosage forms extemporaneously prepared from commercially available products, including hydrazine derivatives. The study emphasizes the importance of considering the stability of the entire formulation, highlighting interactions between the drug substance and excipients that can affect stability. This research is critical for ensuring the safety and efficacy of liquid dosage forms prepared extemporaneously (Glass & Haywood, 2006).
Cancer Risk with Hydrazine Exposure
Hydrazines, including specific derivatives, are considered animal carcinogens, with exposure occurring through occupational settings or drug therapy. This review evaluates the carcinogenic action of hydrazines in humans, discussing the correlation between hydrazine exposure and cancer development, emphasizing the need for careful consideration in their use and handling (Tóth, 1994).
Genotoxic Impurities in Pharmaceuticals
Hydrazine, hydrazides, and hydrazones are among the genotoxic impurities that require careful analysis and control in pharmaceuticals. This review offers guidance on analytical approaches for controlling such impurities, underlining the importance of selecting appropriate techniques to ensure drug safety and compliance with regulatory standards (Elder, Snodin, & Teasdale, 2011).
Antitubercular Activity of Hydrazine Derivatives
Hydrazine derivatives have shown significant anti-tubercular activity, with certain compounds demonstrating efficacy comparable to existing treatments for Mycobacterium tuberculosis. This research highlights the potential of hydrazine derivatives in the development of new anti-tuberculosis drugs, emphasizing the importance of structural modification for enhancing efficacy and reducing toxicity (Asif, 2014).
Eigenschaften
IUPAC Name |
[4-[2-(3-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2.ClH/c15-11-2-1-3-14(10-11)19-9-8-18-13-6-4-12(17-16)5-7-13;/h1-7,10,17H,8-9,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLIXGUKIPFNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCOC2=CC=C(C=C2)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
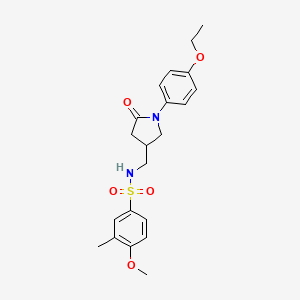
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)
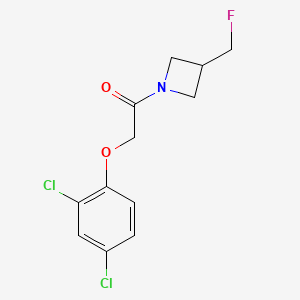
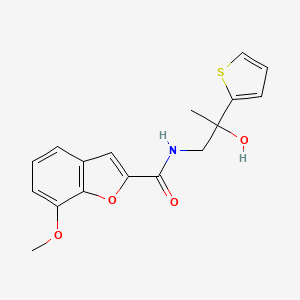
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2632214.png)
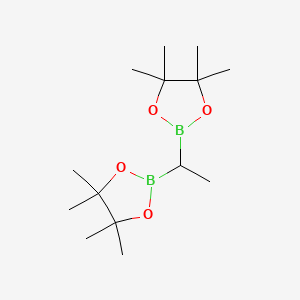
![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)
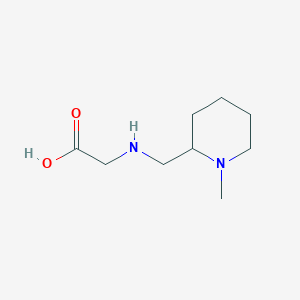
![3,4,7,9-tetramethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2632219.png)

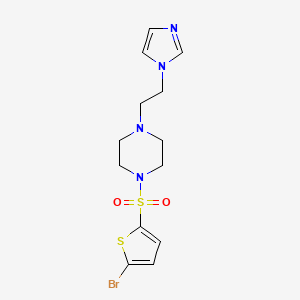
![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)

